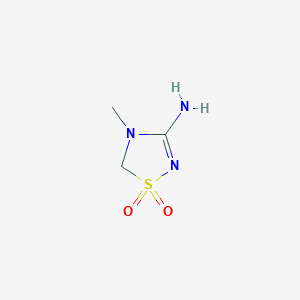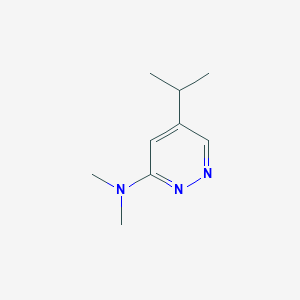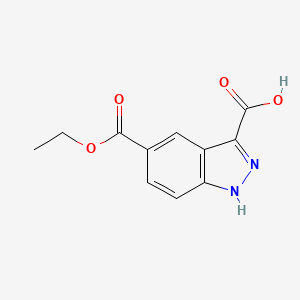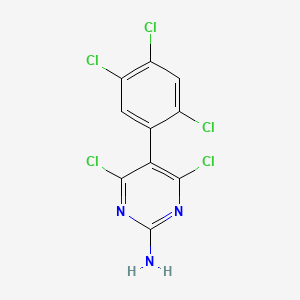
4-Chloro-4-methyloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-4-methyloxane is an organic compound with the molecular formula C6H11ClO It is a chlorinated derivative of oxane, which is a six-membered ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-4-methyloxane typically involves the chlorination of 4-methyloxane. One common method is the free radical chlorination, where chlorine gas is introduced to 4-methyloxane under ultraviolet light or high temperatures to facilitate the substitution of a hydrogen atom with a chlorine atom .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-4-methyloxane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction Reactions: Reduction can lead to the formation of 4-methyloxane by removing the chlorine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Substitution: Products include various substituted oxanes depending on the nucleophile used.
Oxidation: Products include oxane derivatives with additional oxygen functionalities.
Reduction: The primary product is 4-methyloxane.
Applications De Recherche Scientifique
4-Chloro-4-methyloxane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving chlorinated organic compounds and their biological effects.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Chloro-4-methyloxane involves its interaction with various molecular targets. The chlorine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can interfere with cellular processes by modifying proteins and nucleic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyloxane: The parent compound without the chlorine atom.
4-Bromo-4-methyloxane: A brominated derivative with similar chemical properties.
4-Amino-4-methyloxane: An amino-substituted derivative with different reactivity.
Uniqueness
4-Chloro-4-methyloxane is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity. The chlorine atom makes the compound more reactive in substitution reactions and can also influence its physical properties, such as boiling point and solubility .
Propriétés
Numéro CAS |
34449-33-7 |
|---|---|
Formule moléculaire |
C6H11ClO |
Poids moléculaire |
134.60 g/mol |
Nom IUPAC |
4-chloro-4-methyloxane |
InChI |
InChI=1S/C6H11ClO/c1-6(7)2-4-8-5-3-6/h2-5H2,1H3 |
Clé InChI |
AJALOBPESIDPGW-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCOCC1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4,6-Dimethyltriazolo[1,5-b]pyridazine](/img/structure/B13108594.png)






![N-(4-(DIbenzo[b,d]thiophen-4-yl)phenyl)-9,9-diphenyl-9H-fluoren-2-amine](/img/structure/B13108632.png)
![2,3,7-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-5-OL](/img/structure/B13108640.png)


